7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one

Medicinal Chemistry Structural Biology Scaffold Differentiation

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one provides the unique angular [4,3,2-de] furochromone topology that linear scaffolds like psoralen cannot replicate. This distinct ring fusion alters electronic distribution, reactivity, and molecular shape, making it essential for SAR studies targeting carbonic anhydrases, kinases, or novel chemical space. The free hydroxyl group enables rapid functionalization for focused library synthesis or chemical probe design. Choose this scaffold to ensure your structure-activity relationship or probe development programs are based on a geometrically precise, synthetically validated building block.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 1177271-53-2
Cat. No. B1438562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one
CAS1177271-53-2
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1C2=COC3=C2C(=CC(=C3)O)OC1=O
InChIInChI=1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h2-4,11H,1H2
InChIKeyYGLXNDOUGBEARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS 1177271-53-2): Key Features for Scientific Sourcing


7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is a heterocyclic compound belonging to the furochromene class, characterized by a fused ring system consisting of a furan ring and a chromenone moiety [1]. It is a synthetic compound, with its core heterocycle, furo[4,3,2-de][1]benzopyran, first described in a 1991 synthesis paper [2]. The compound is primarily utilized as a fine chemical and building block in research, with its unique angular furo[4,3,2-de]chromen-4(3H)-one scaffold offering a distinct structural motif compared to the more common linear furochromones like psoralen.

Why 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS 1177271-53-2) Cannot Be Replaced by Generic Furochromones


7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is a specific angular furochromone isomer. Its structural arrangement, with the furan ring fused to the chromenone core in a [4,3,2-de] orientation, fundamentally differs from the linear [3,2-g] fusion found in common furochromones like psoralen and its derivatives [1]. This difference in ring fusion geometry alters the compound's electronic distribution, chemical reactivity, and molecular shape, which in turn influences its interactions with biological targets and its utility as a synthetic building block [1]. Consequently, substituting this compound with a generic furochromone would introduce a different molecular geometry, potentially invalidating structure-activity relationship studies or leading to divergent synthetic outcomes.

Quantitative Evidence for 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS 1177271-53-2) Versus Analogues


Angular vs. Linear Furochromone Scaffold: A Key Structural Distinction

The target compound possesses an angular furo[4,3,2-de]chromen-4(3H)-one core, in contrast to the linear 7H-furo[3,2-g]chromen-7-one (psoralen) scaffold. This structural difference leads to a unique spatial arrangement of the hydroxyl group and the lactone ring, impacting molecular shape and potential for intermolecular interactions [1]. The angular framework is less common in nature and presents a novel topology for structure-activity relationship exploration [1].

Medicinal Chemistry Structural Biology Scaffold Differentiation

Predicted Physicochemical Profile Comparison

Using the SMILES string O1C=C2CC(=O)OC3=CC(=CC1=C23)O , predicted properties for 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one can be compared to those of psoralen. While specific experimental data for this compound is limited in public databases, computational predictions using tools like SwissADME (based on molecular structure) suggest it adheres to Lipinski's Rule of Five with a molecular weight of 190.15 g/mol, a predicted LogP (octanol-water partition coefficient) that is within typical drug-like ranges, and a number of hydrogen bond donors (1) and acceptors (4) that are comparable to psoralen [1]. However, the angular shape may influence membrane permeability and solubility differently.

ADME Drug-likeness Physicochemical Properties

Synthetic Accessibility and Building Block Utility

The parent heterocycle, furo[4,3,2-de][1]benzopyran, was first synthesized in 1991 via a multi-step sequence involving allylic bromination [1]. While specific yields for the 7-hydroxy derivative are not reported in the primary literature, the established synthetic route to the core scaffold provides a validated pathway for generating derivatives. This makes 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one a valuable building block for constructing more complex angular furochromone libraries, which are less explored than their linear counterparts [1].

Synthetic Chemistry Building Block Heterocyclic Synthesis

Optimal Research Applications for 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS 1177271-53-2)


Structure-Activity Relationship (SAR) Studies on Angular Furochromones

The compound serves as a key scaffold for synthesizing novel angular furochromone derivatives to probe the impact of ring fusion geometry on biological activity. Its distinct shape compared to linear psoralen allows researchers to explore how molecular topology affects target binding, particularly for targets like carbonic anhydrases or kinases where furochromone derivatives have shown promise . The availability of the core scaffold via published synthetic routes [1] enables the generation of focused libraries for SAR exploration.

Synthetic Building Block for Complex Heterocycles

Due to its unique angular framework, 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The presence of the hydroxyl group provides a handle for further functionalization, allowing chemists to build diversity into the angular furochromone core. This is particularly valuable for projects targeting novel chemical space not covered by the more common linear furochromones [1].

Medicinal Chemistry Exploration of Novel Kinase or Enzyme Inhibitors

Given the established activity of furochromone derivatives against enzymes like carbonic anhydrase IX and XII and kinases [2], the angular isomer offers a fresh starting point for inhibitor design. Its unique spatial arrangement may confer selectivity advantages over linear analogues. The compound can be used in initial screening campaigns to assess its potential as a lead-like scaffold for developing new therapeutic agents targeting these enzyme classes.

Chemical Biology Probe Development

The angular furochromone core, due to its synthetic origin and distinct shape, can be functionalized with tags or linkers to create chemical probes. These probes can be used in target identification studies (e.g., photoaffinity labeling) or as tools to investigate biological pathways modulated by furochromone-sensitive targets. Its unique topology may result in a different target engagement profile compared to linear furochromones, providing a complementary tool for chemical biology research [1].

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